molecular formula C18H19N3O2S B2570087 1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034326-70-8

1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2570087
CAS No.: 2034326-70-8
M. Wt: 341.43
InChI Key: NBLYHXBXTIOUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

A study by Singh et al. (2004) found that the methanesulfonamide group, when positioned at the C-5 phenyl ring of 1,5-diarylpyrazole, provided potent and selective inhibitors of cyclooxygenase-2 (COX-2) with IC50 values as low as 30 nM. This suggests a potential application in developing anti-inflammatory drugs without focusing on drug use and dosage specifics (Singh et al., 2004).

Catalytic Behaviour in Chemical Synthesis

Carrión et al. (2007) reported on ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands, which showed significant activity in the transfer hydrogenation of ketones. This illustrates the compound's utility in catalysis and chemical synthesis without delving into drug-related aspects (Carrión et al., 2007).

Green Chemistry Applications

Hasaninejad et al. (2011) described a green, efficient procedure for synthesizing bis(indolyl)methanes and bis(pyrazolyl)methanes using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) in water. This method underscores the compound's role in promoting sustainable chemical processes (Hasaninejad et al., 2011).

Inhibition Studies for Biological Activity

Li et al. (2010) synthesized diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes and tested their cytotoxic activity, indicating potential applications in medicinal chemistry and biology, specifically targeting cancer cells without discussing side effects or dosage (Li et al., 2010).

Electrochemical Applications

Tregubov et al. (2013) developed Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes, which were active as catalysts for the intramolecular hydroamination, demonstrating the compound's potential in electrochemical applications and recyclable catalyst systems (Tregubov et al., 2013).

Properties

IUPAC Name

1-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-24(23,15-16-7-3-1-4-8-16)20-11-12-21-14-18(13-19-21)17-9-5-2-6-10-17/h1-10,13-14,20H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLYHXBXTIOUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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